7,9,9-Trimethyl-10,11-dihydrobenzo[c]pyrano[3,2-g]chromen-5-one
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Overview
Description
7,9,9-Trimethyl-10,11-dihydrobenzo[c]pyrano[3,2-g]chromen-5-one is a complex organic compound belonging to the class of heterocyclic compounds It is characterized by its unique structure, which includes a fused pyrano and chromenone ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,9,9-Trimethyl-10,11-dihydrobenzo[c]pyrano[3,2-g]chromen-5-one typically involves multi-component reactions. One common method involves the reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate under solvent-free conditions . This method is advantageous due to its mild reaction conditions, short reaction times, and high yields. The use of catalysts such as nano-eggshell/Ti (IV) has been reported to enhance the efficiency of the synthesis .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar multi-component reactions but on a larger scale. The use of heterogeneous catalysts, which can be easily recycled and reused, is preferred to ensure cost-effectiveness and sustainability .
Chemical Reactions Analysis
Types of Reactions
7,9,9-Trimethyl-10,11-dihydrobenzo[c]pyrano[3,2-g]chromen-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, acids, and bases are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
7,9,9-Trimethyl-10,11-dihydrobenzo[c]pyrano[3,2-g]chromen-5-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studies have explored its potential as an antimicrobial and anticancer agent.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 7,9,9-Trimethyl-10,11-dihydrobenzo[c]pyrano[3,2-g]chromen-5-one involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is believed to be mediated through the inhibition of specific kinases and the induction of apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-f]chromenone derivatives: These compounds share a similar fused ring structure and exhibit comparable biological activities.
Dihydropyrano[2,3-c]pyrazoles: These compounds are synthesized using similar multi-component reactions and have applications in medicinal chemistry.
Uniqueness
7,9,9-Trimethyl-10,11-dihydrobenzo[c]pyrano[3,2-g]chromen-5-one stands out due to its unique structural features, which confer specific chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
Molecular Formula |
C19H18O3 |
---|---|
Molecular Weight |
294.3 g/mol |
IUPAC Name |
7,9,9-trimethyl-10,11-dihydroisochromeno[4,3-g]chromen-5-one |
InChI |
InChI=1S/C19H18O3/c1-11-16-12(8-9-19(2,3)22-16)10-15-13-6-4-5-7-14(13)18(20)21-17(11)15/h4-7,10H,8-9H2,1-3H3 |
InChI Key |
KLEHAMPRJRSOAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC3=C1OC(=O)C4=CC=CC=C43)CCC(O2)(C)C |
Origin of Product |
United States |
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